molecular formula C17H16F3N3O4 B2499087 1-(5-methylisoxazole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide CAS No. 1351616-01-7

1-(5-methylisoxazole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Cat. No. B2499087
M. Wt: 383.327
InChI Key: PSSCJTHCBSLQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves starting materials such as 1,2,3-benzotriazole and progresses through several steps, including cycloaddition reactions and modifications of functional groups. For instance, the synthesis of a series of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides has been executed from 1,2,3-benzotriazole, showcasing the complexity and the multistep nature of synthesizing such compounds (Sharma et al., 2011).

Molecular Structure Analysis

The structure of synthesized compounds is typically confirmed through various spectroscopic methods, including IR, ^1H NMR, ^13C NMR, and mass spectrometry. These analytical techniques are crucial for verifying the chemical structure of the target compounds and their intermediates throughout the synthesis process.

Chemical Reactions and Properties

Compounds in this class often undergo cycloaddition reactions, showcased by the synthesis of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles leading to trifluoromethyl-containing heterocycles (Sokolov et al., 2014). These reactions highlight the chemical versatility and reactivity of the functional groups present in these compounds.

Physical Properties Analysis

While specific physical properties such as melting points, boiling points, and solubility data for "1-(5-methylisoxazole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide" are not directly mentioned, such properties are typically characterized after the synthesis of new compounds to understand their behavior in different environments and are essential for determining their application potential.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are often inferred from biological activity studies. For instance, various derivatives of related structures have been explored for their antibacterial, antifungal, and antitubercular activities, indicating the biological relevance of their chemical properties (Sharma et al., 2011).

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Research in the field of organic synthesis highlights the compound's relevance in the development of novel heterocyclic compounds. For instance, cyclocondensation reactions involving methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles have been explored, leading to the formation of trifluoromethyl-containing heterocycles. This approach underscores the compound's utility in synthesizing diverse heterocyclic structures with potential biological activity (Sokolov, Aksinenko, & Martynov, 2014).

properties

IUPAC Name

1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O4/c1-10-6-14(22-27-10)16(25)23-8-12(9-23)15(24)21-7-11-2-4-13(5-3-11)26-17(18,19)20/h2-6,12H,7-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSCJTHCBSLQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-methylisoxazole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.